N-(4-chloro-2,5-dimethoxyphenyl)-3-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethoxy}naphthalene-2-carboxamide
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Overview
Description
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHOXY}NAPHTHALENE-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHOXY}NAPHTHALENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the naphthalene core and introduce the functional groups through a series of substitution and coupling reactions. Key steps may include:
Nitration and Reduction: Introducing nitro groups to the naphthalene ring followed by reduction to amines.
Halogenation: Chlorination of the aromatic ring.
Methoxylation: Introduction of methoxy groups via methylation reactions.
Amidation: Formation of the amide bond through coupling reactions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHOXY}NAPHTHALENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups or further oxidation to carbonyl compounds.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Sodium methoxide, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield phenols or quinones, while reduction of nitro groups results in amines.
Scientific Research Applications
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHOXY}NAPHTHALENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHOXY}NAPHTHALENE-2-CARBOXAMIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMO-2,5-DIMETHOXYPHENYL)-3-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHOXY}NAPHTHALENE-2-CARBOXAMIDE
- N-(4-FLUORO-2,5-DIMETHOXYPHENYL)-3-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHOXY}NAPHTHALENE-2-CARBOXAMIDE
Uniqueness
The uniqueness of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHOXY}NAPHTHALENE-2-CARBOXAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups provides a distinct electronic environment that can be exploited in various applications.
Properties
Molecular Formula |
C29H27ClN2O7 |
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Molecular Weight |
551.0 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]naphthalene-2-carboxamide |
InChI |
InChI=1S/C29H27ClN2O7/c1-35-19-9-10-24(36-2)22(13-19)31-28(33)16-39-25-12-18-8-6-5-7-17(18)11-20(25)29(34)32-23-15-26(37-3)21(30)14-27(23)38-4/h5-15H,16H2,1-4H3,(H,31,33)(H,32,34) |
InChI Key |
HLMBSZYPSAITTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC3=CC=CC=C3C=C2C(=O)NC4=CC(=C(C=C4OC)Cl)OC |
Origin of Product |
United States |
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